molecular formula C13H15NO5S B12644007 m-(o-Toluidino)phenol sulphate CAS No. 93920-37-7

m-(o-Toluidino)phenol sulphate

Cat. No.: B12644007
CAS No.: 93920-37-7
M. Wt: 297.33 g/mol
InChI Key: UPPOYKVRYYAJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-(o-Toluidino)phenol sulphate: is a chemical compound with the molecular formula C13H15NO5S. It is known for its unique structure, which includes both a phenol and a toluidine group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-(o-Toluidino)phenol sulphate typically involves the reaction of m-(o-Toluidino)phenol with sulfuric acid. The reaction conditions often include controlled temperatures and specific pH levels to ensure the formation of the sulphate salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions in reactors designed to handle acidic conditions. The process includes the careful addition of sulfuric acid to m-(o-Toluidino)phenol, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: m-(o-Toluidino)phenol sulphate can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: This compound can be reduced to form various amine derivatives.

    Substitution: It can participate in substitution reactions, where the phenol or toluidine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typically involve catalysts and specific solvents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenol or toluidine compounds.

Scientific Research Applications

Chemistry: m-(o-Toluidino)phenol sulphate is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins, providing insights into biochemical pathways.

Medicine: While not widely used in medicine, this compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.

Industry: In industrial applications, this compound is used in the production of polymers and as a corrosion inhibitor in various materials.

Mechanism of Action

The mechanism by which m-(o-Toluidino)phenol sulphate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The phenol group can form hydrogen bonds, while the toluidine group can participate in hydrophobic interactions. These interactions can alter the activity of enzymes or the stability of proteins, leading to various biochemical effects.

Comparison with Similar Compounds

    m-(o-Toluidino)phenol: Similar structure but without the sulphate group.

    o-Toluidine: Lacks the phenol group but shares the toluidine structure.

    Phenol: Contains the phenol group but lacks the toluidine structure.

Uniqueness: m-(o-Toluidino)phenol sulphate is unique due to the presence of both phenol and toluidine groups, along with the sulphate group. This combination of functional groups provides distinctive chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

93920-37-7

Molecular Formula

C13H15NO5S

Molecular Weight

297.33 g/mol

IUPAC Name

3-(2-methylanilino)phenol;sulfuric acid

InChI

InChI=1S/C13H13NO.H2O4S/c1-10-5-2-3-8-13(10)14-11-6-4-7-12(15)9-11;1-5(2,3)4/h2-9,14-15H,1H3;(H2,1,2,3,4)

InChI Key

UPPOYKVRYYAJIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=CC(=CC=C2)O.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.